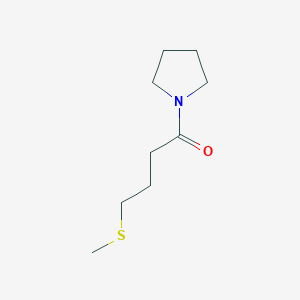
4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one” is a chemical compound with the CAS Number: 1807555-56-1 . It has a molecular weight of 187.31 . The IUPAC name for this compound is methyl 4-oxo-4-(1-pyrrolidinyl)butyl sulfide . It is available in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through different strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NOS/c1-12-8-4-5-9(11)10-6-2-3-7-10/h2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is stored at room temperature . The physical form of the compound is liquid .Applications De Recherche Scientifique
Spin-Crossover and Crystallographic Phase Changes
Research on iron(II) complexes with ligands derived from "4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one" and its oxidized forms has shown a subtle interplay between spin-crossover phenomena and crystallographic phase changes. This includes studies on high-spin to low-spin transitions and the role of oxidized sulfur centers in stabilizing low spin states of these complexes (Cook et al., 2015).
Anticancer Activity
A microwave-assisted synthesis method was developed for creating polysubstituted 4H-Pyran derivatives, demonstrating potential anticancer activity against various human cancer cell lines. This synthesis involves a compound structurally related to "this compound" (Hadiyal et al., 2020).
Unusual Regio- and Stereo-Chemistry
Studies on the reactivity of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene have uncovered unique regio- and stereo-chemical outcomes, offering insights into the complex chemistry of compounds with structural elements related to "this compound" (Fabrissin et al., 1980).
Sulfanyl-Substituted Compounds and Their Applications
Research into [3]-cumulenes and sulfanyl-substituted butadienes starting from polypyridinium salts highlights the synthetic versatility and potential application of sulfur-containing compounds in materials science and organic synthesis (Rahimi et al., 2009).
Molecular Conformation and Interactions
The study of dissymmetric propylene-linker compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties, including derivatives related to "this compound," reveals unusual molecular conformations and highlights the significance of intramolecular interactions in determining molecular structure and properties (Avasthi et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for “4-Methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one” and similar compounds could involve further exploration of their potential uses in medicinal chemistry. Pyrrolidine compounds are a versatile scaffold for novel biologically active compounds , and there is potential for the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-12-8-4-5-9(11)10-6-2-3-7-10/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVZMXINDNBVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807555-56-1 |
Source


|
| Record name | 4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

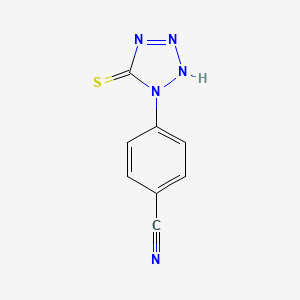
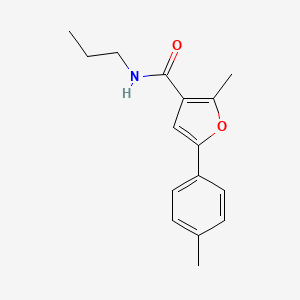

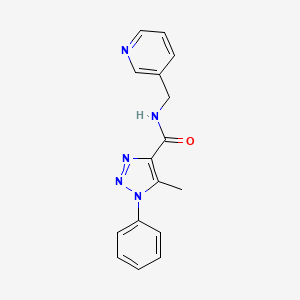
![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979386.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979388.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)
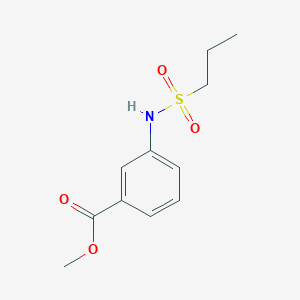
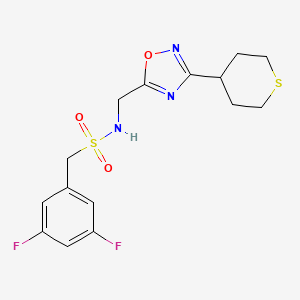
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)


